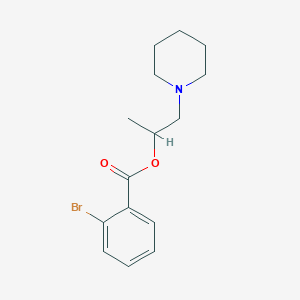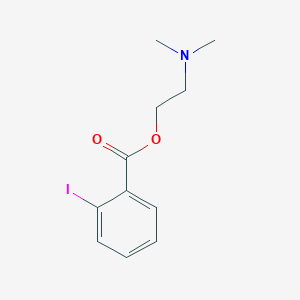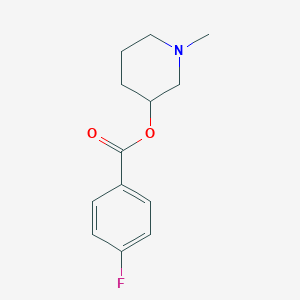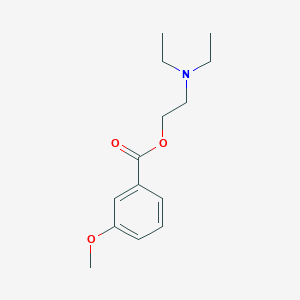![molecular formula C15H21NO4 B295123 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate, also known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1990s by a team of researchers led by David E. Nichols. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. In recent years, TCB-2 has gained interest among researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders.
Mécanisme D'action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate involves its binding to the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. This compound is a potent agonist of this receptor, which leads to the activation of downstream signaling pathways and the induction of hallucinogenic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin and dopamine. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate in lab experiments is its potent and selective agonism of the serotonin 5-HT2A receptor, which allows for the study of this receptor in isolation. However, one limitation is the potential for this compound to induce hallucinogenic effects in researchers, which may impact their ability to conduct experiments accurately.
Orientations Futures
There are several potential future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate, including the development of novel therapeutic applications for psychiatric disorders. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction. Finally, the development of safer and more selective analogs of this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate involves several steps, starting from the reaction of 3,4-methylenedioxyphenylacetone with tert-butylamine to form the intermediate tert-butyl-3,4-methylenedioxyphenylacetamide. This intermediate is then reacted with methyl iodide to form tert-butyl(methyl)aminoethyl-3,4-methylenedioxyphenylacetamide, which is subsequently hydrolyzed to form this compound.
Applications De Recherche Scientifique
2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a potent antidepressant effect in animal models of depression, and may also have anxiolytic and anti-PTSD effects.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-[tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)16(4)7-8-18-14(17)11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,7-8,10H2,1-4H3 |
Clé InChI |
IBWSHODMNZPYJC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CC(C)(C)N(C)CCOC(=O)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)







